1-(Thiophen-2-yl)cyclopropanecarboxylic acid chemical properties
1-(Thiophen-2-yl)cyclopropanecarboxylic acid chemical properties
An In-depth Technical Guide to 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Medicinal Chemistry Applications
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid, a molecule of significant interest in contemporary drug discovery. By integrating a thiophene ring, a cyclopropane scaffold, and a carboxylic acid moiety, this compound presents a unique combination of structural and electronic features. This document details its physicochemical properties, spectroscopic signature, plausible synthetic routes, and chemical reactivity. Furthermore, it explores the rationale behind its growing importance in medicinal chemistry, contextualized by the proven contributions of its constituent fragments to modern therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research and development programs.
Introduction: A Molecule of Strategic Design
The deliberate combination of specific structural motifs is a cornerstone of modern medicinal chemistry. 1-(Thiophen-2-yl)cyclopropanecarboxylic acid is a prime example of such strategic design, merging three key pharmacophoric elements:
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The Thiophene Ring: An aromatic heterocycle, the thiophene ring is a widely used bioisostere for the phenyl ring. Its inclusion can modulate physicochemical properties, improve metabolic profiles, and establish critical interactions with biological targets. Thiophene-containing carboxylic acids have been explored as scaffolds for various enzyme inhibitors.[1][2]
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The Cyclopropane Ring: This is not merely a saturated spacer. The unique electronic structure of the cyclopropane ring, with its enhanced π-character and rigid conformation, offers numerous advantages in drug design.[3] It can enhance metabolic stability, improve binding potency, increase membrane permeability, and provide novel three-dimensional vectors for exploring target binding pockets.[3][4]
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The Carboxylic Acid Group: A versatile functional group that can act as a hydrogen bond donor and acceptor. It is frequently used to anchor a molecule to a target's active site, such as the zinc-binding domain of metalloproteinases or the catalytic residues of synthases, and to improve aqueous solubility.[1][5]
The convergence of these three motifs creates a compact, rigid scaffold with a well-defined three-dimensional shape and diverse chemical handles, making it an attractive starting point for library synthesis and lead optimization campaigns.
Figure 1: Chemical Structure of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent fragments.
Physicochemical Data (Predicted)
The following table summarizes the predicted and known properties of the parent structures, providing a baseline for experimental design.
| Property | Cyclopropanecarboxylic Acid | Thiophene-2-carboxylic Acid | 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid (Predicted) |
| Molecular Formula | C₄H₆O₂ | C₅H₄O₂S | C₈H₈O₂S |
| Molar Mass ( g/mol ) | 86.09[6] | 128.15[7] | 184.22 |
| Appearance | Colorless to light yellow liquid[8] | Solid | Expected to be a crystalline solid |
| Melting Point (°C) | 18.5[9] | 128-132 | > 130 |
| Boiling Point (°C) | 182-184[8] | 260 | > 260 |
| pKa | 4.65[9] | 3.53 | ~ 4.0 - 4.5 |
| logP (Predicted) | 0.6[6] | 1.6[7] | ~ 2.0 - 2.5 |
Spectroscopic Characterization (Predicted)
The structural rigidity and distinct electronic environments of the molecule give rise to a predictable spectroscopic signature.
| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | Carboxyl H (-COOH) | 10 - 13 ppm (singlet, broad) | Acidic proton, subject to hydrogen bonding and solvent effects.[10] |
| Thiophene H (3 positions) | 6.9 - 7.5 ppm (multiplets) | Characteristic region for aromatic heterocycle protons. | |
| Cyclopropane H (methine) | ~2.0 - 2.5 ppm (multiplet) | The α-proton is deshielded by both the thiophene and carboxyl groups. | |
| Cyclopropane H (methylene) | ~1.0 - 1.8 ppm (multiplets) | Diastereotopic protons of the cyclopropane ring, leading to complex splitting.[11] | |
| ¹³C NMR | Carbonyl C (-COOH) | 175 - 185 ppm | Typical range for a carboxylic acid carbonyl carbon.[10] |
| Thiophene C | 125 - 145 ppm | Aromatic carbons of the thiophene ring. | |
| Cyclopropane C (quaternary) | 25 - 35 ppm | The carbon atom attached to the thiophene and carboxyl groups. | |
| Cyclopropane C (methylene) | 10 - 20 ppm | The two CH₂ carbons of the cyclopropane ring. | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | Characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[10] |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ (strong) | Carbonyl stretch for a hydrogen-bonded dimer.[10] | |
| C=C Stretch (Thiophene) | ~1500 - 1600 cm⁻¹ | Aromatic ring stretching vibrations. |
Synthesis Strategies and Methodologies
Several synthetic routes can be envisioned for 1-(Thiophen-2-yl)cyclopropanecarboxylic acid. A robust and versatile approach would involve the construction of the cyclopropane ring onto a thiophene precursor.
Proposed Synthetic Workflow: Phase-Transfer Catalyzed Cyclopropanation
This method is based on the well-established reaction of an active methylene compound with a dihaloalkane under phase-transfer catalysis (PTC) conditions, which is a proven method for generating cyclopropane-dicarboxylic esters.[12] Subsequent selective hydrolysis and decarboxylation would yield the target mono-acid.
Figure 2: Proposed synthesis workflow for 1-(Thiophen-2-yl)cyclopropanecarboxylic acid.
Experimental Protocol: Step-by-Step Methodology
Step 2: Phase-Transfer Catalyzed Cyclopropanation of Intermediate A
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Rationale: This step leverages the high reactivity of the malonate intermediate under basic PTC conditions to form the cyclopropane ring. Using a strong aqueous base with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) allows the deprotonation to occur at the organic-aqueous interface, facilitating the subsequent intramolecular alkylation with 1,2-dibromoethane. This method is often high-yielding and avoids the need for strictly anhydrous conditions.[12]
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Procedure:
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To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add Intermediate A (1 equivalent) and 1,2-dibromoethane (1.5 equivalents).
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 equivalents).
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With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (5 equivalents) dropwise over 30 minutes, maintaining the temperature below 40°C.
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After the addition is complete, continue to stir the mixture vigorously for 4-6 hours at room temperature, monitoring the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude Intermediate B, which can be purified by column chromatography.
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Step 3: Saponification and Decarboxylation
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Rationale: The diester (Intermediate B) is first hydrolyzed to the corresponding dicarboxylic acid using a strong base. Upon acidification, the resulting geminal diacid is unstable to heat and readily undergoes decarboxylation to furnish the desired mono-carboxylic acid product.
-
Procedure:
-
Dissolve the purified Intermediate B (1 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (3 equivalents) and heat the mixture to reflux for 2-4 hours until saponification is complete (monitored by TLC).
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and cool in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.
-
Gently heat the acidified mixture to 50-60°C for 1-2 hours to facilitate decarboxylation, observed by the evolution of CO₂ gas.
-
Cool the solution to room temperature. The product may precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield the final product. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be performed for further purification.
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Chemical Reactivity and Medicinal Chemistry Applications
The molecule's reactivity is dictated by its three primary components, offering multiple avenues for derivatization and biological investigation.
Key Chemical Transformations
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Carboxylic Acid Derivatization: The carboxylic acid is the most versatile handle. It can be readily converted into esters, amides, or an acid chloride.[5][13] Amide coupling is particularly relevant in drug discovery for linking the scaffold to other pharmacophoric fragments or for modulating its properties.
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Electrophilic Aromatic Substitution: The thiophene ring is electron-rich and susceptible to electrophilic substitution, typically at the 5-position, which is para to the cyclopropane substituent and activated. This allows for the introduction of halogens, nitro groups, or acyl groups for further functionalization.[5]
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Cyclopropane Ring Stability: The cyclopropane ring is generally stable under common synthetic conditions. Its inherent strain, however, makes it susceptible to ring-opening via hydrogenolysis under specific catalytic conditions, a reaction not typically desired but important to consider.
Role in Drug Discovery and Development
The combination of a rigid cyclopropane, a bioisosteric thiophene, and a functional carboxylic acid makes this scaffold highly valuable for targeting enzymes and receptors.
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Enzyme Inhibition: The carboxylic acid can act as a key binding element, chelating metal ions in metalloenzymes or forming hydrogen bonds with active site residues. Derivatives of thiophene-containing acids have shown inhibitory activity against enzymes like microsomal prostaglandin E synthase-1 (mPGES-1), a target in inflammation and cancer therapy.[1]
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Receptor Antagonism: The rigid structure helps to lock the molecule into a specific conformation, reducing the entropic penalty upon binding to a receptor. This can lead to higher affinity and selectivity. For example, related structures containing cyclopropyl and thiophene moieties have been developed as potent and orally bioavailable EP4 receptor antagonists, which have applications in immuno-oncology.[14][15][16]
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Improved Pharmacokinetics: The cyclopropyl group is known to block sites of metabolism.[3][4] By replacing a more metabolically labile group (e.g., an isopropyl group) with a cyclopropyl ring, chemists can significantly enhance a drug candidate's metabolic stability and oral bioavailability.
Figure 3: Logic diagram illustrating the contribution of structural features to desirable drug-like properties.
Conclusion
1-(Thiophen-2-yl)cyclopropanecarboxylic acid is more than just a chemical curiosity; it is a highly functional and strategically designed scaffold for modern drug discovery. Its properties are derived from the synergistic combination of its thiophene, cyclopropane, and carboxylic acid components. The inherent rigidity, metabolic stability, and versatile chemical handles of this molecule make it an exceptional platform for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The synthetic strategies and chemical insights provided in this guide offer a solid foundation for researchers to explore and exploit the full potential of this promising molecular architecture.
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